Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone

Vue d'ensemble

Description

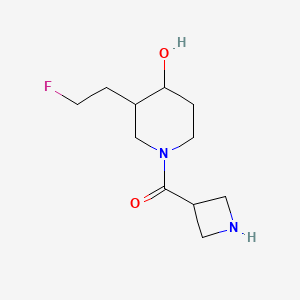

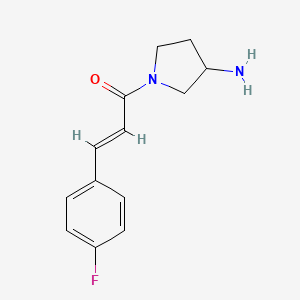

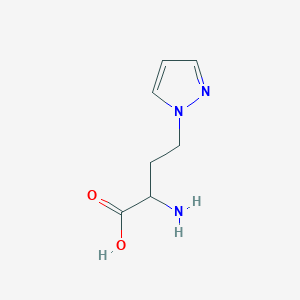

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone, also known as AZD7325, is a compound that has gained attention in recent years due to its potential therapeutic applications. It has a molecular formula of C11H19FN2O .

Synthesis Analysis

The synthesis of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone and its derivatives has been described in patents . These compounds are used as CCR6 receptor modulators for the treatment or prevention of various diseases, conditions, or disorders .Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone is characterized by a molecular formula of C11H19FN2O . The average mass is 230.279 Da and the monoisotopic mass is 230.143051 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone are characterized by its molecular formula (C11H19FN2O) and its molecular weight (214.28 g/mol). Further details about its physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Preclinical Disposition and Pharmacokinetics

- GDC-0973 Disposition and Pharmacokinetics: GDC-0973, structurally related to Azetidin-3-yl compounds, has been studied for its pharmacokinetics and disposition. This research provided insights into the drug's moderate clearance, large volume of distribution, and high protein binding across species. Additionally, the relationship between plasma concentration and efficacy was characterized, offering valuable information for assessing the disposition of such compounds (Choo et al., 2012).

Catalytic Asymmetric Synthesis

- Enantiopure Azetidinone Derivatives: Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to Azetidin-3-yl derivatives, demonstrated the potential of the four-membered heterocycle backbone for catalytic asymmetric induction, achieving high enantioselectivity in the addition of organozinc reagents to aldehydes (Wang et al., 2008).

Cholesterol Absorption Inhibition

- Cholesterol Absorption Inhibition by SCH 58235: SCH 58235, a compound with structural relevance, was designed to exploit activity enhancing oxidation and showed significant efficacy in lowering liver cholesteryl esters. This research underscores the therapeutic potential of Azetidin-3-yl derivatives in treating hypercholesterolemia (Rosenblum et al., 1998).

Antitubercular Activity

- Azetidinone Analogues as Anti-Tubercular Agents: Novel azetidinone derivatives, incorporating a 1,2,4-triazole moiety, have been designed and evaluated for anti-tubercular activity. This research highlights the importance of structural modification in enhancing the therapeutic profile against Mycobacterium tuberculosis (Thomas et al., 2014).

Enzymatic Reactions

- Glutathione S-Transferase-Catalyzed Formation: A study on the metabolism of strained rings, including a spiro oxetane-containing compound AZD1979, revealed a novel pathway of glutathione-conjugated formation catalyzed by microsomal epoxide hydrolase. This illustrates the enzyme's ability to interact with Azetidin-3-yl derivatives, expanding its substrate specificity (Li et al., 2019).

Orientations Futures

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone, also known as AZD7325, has gained attention due to its potential therapeutic applications. Future research may focus on further elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in treating various diseases, conditions, or disorders .

Propriétés

IUPAC Name |

azetidin-3-yl-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O2/c12-3-1-8-7-14(4-2-10(8)15)11(16)9-5-13-6-9/h8-10,13,15H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVDLRPJHAKSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)CCF)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)

![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491375.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491390.png)